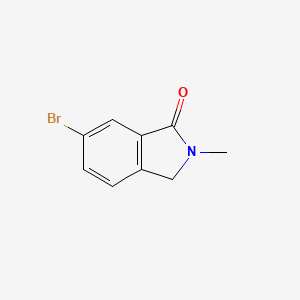

6-Bromo-2-methylisoindolin-1-one

Übersicht

Beschreibung

6-Bromo-2-methylisoindolin-1-one is a chemical compound with the CAS Number: 1254319-51-1. It has a molecular weight of 226.07 and its IUPAC name is 6-bromo-2-methyl-1-isoindolinone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO/c1-11-5-6-2-3-7 (10)4-8 (6)9 (11)12/h2-4H,5H2,1H3 . Unfortunately, specific molecular structure analysis for this compound was not found in the search results.Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It is stored sealed in dry conditions . Unfortunately, specific physical and chemical properties for this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen

Marine Biology Applications : The isolation of compounds similar to 6-Bromo-2-methylisoindolin-1-one, such as 6-Bromo-2-methylthioindoleninone, from marine molluscs like Dicathais orbita, indicates its potential relevance in marine biology and organic chemistry. These compounds are derived from sodium tyrindoxyl sulphate, a precursor to Tyrian purple, a historically significant dye (Baker & Duke, 1973).

Medicinal Chemistry and Drug Development : Various derivatives of isoindolin-1-one, such as 1-isoindolinones, have been evaluated for their ability to inhibit dopamine D-2 receptors, showing potential as antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993). Similarly, 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids have demonstrated excellent antibacterial activity against various strains, including resistant ones, and are being tested in clinical settings (Hayashi, Takahata, Kawamura, & Todo, 2002).

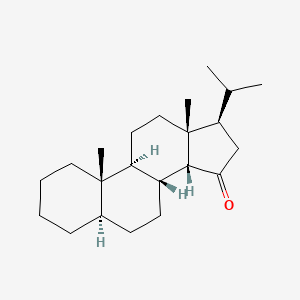

Steroid 5alpha Reductase Inhibition : Certain derivatives of this compound have shown efficacy as inhibitors of steroid 5alpha reductases, with varying activity and selectivity depending on their structural features (Baston, Palusczak, & Hartmann, 2000).

Synthesis and Analytical Chemistry : The compound has also been a focus in the field of synthetic chemistry, with studies exploring efficient synthesis methods and investigating its properties (Wlodarczyk et al., 2011), (Gogoi et al., 2014).

Bioorganic and Medicinal Chemistry : Derivatives of this compound have been explored for their potential as prodrug systems for targeted drug delivery, especially to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).

Photophysics and Photosensitization : Studies on compounds like 2-methylisoindolin-1-one have contributed to the understanding of their excited states and their potential applications in photosensitization and photophysics (Gutierrez et al., 2005).

Wirkmechanismus

The mechanism of action for 6-Bromo-2-methylisoindolin-1-one was not found in the search results. The elucidation of a compound’s Mechanism of Action (MoA) is a challenging task in the drug discovery process, but it is important in order to rationalize phenotypic findings and to anticipate potential side-effects .

Safety and Hazards

The safety information for 6-Bromo-2-methylisoindolin-1-one includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

6-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUVAXLWVRZASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-3-[4-(4-hydroxy-3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B577567.png)

![2-{2,2-Difluoro-1-[(2-methoxyethoxy)methoxy]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B577581.png)

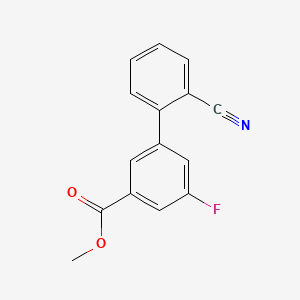

![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577587.png)